molecular formula C20H14O3 B1265479 o-(4-Biphenylylcarbonyl)benzoic acid CAS No. 42797-18-2

o-(4-Biphenylylcarbonyl)benzoic acid

Cat. No. B1265479
CAS RN: 42797-18-2
M. Wt: 302.3 g/mol
InChI Key: NBYNVBRXIUUSIG-UHFFFAOYSA-N
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Description

1. Introduction "o-(4-Biphenylylcarbonyl)benzoic acid" is a compound with potential applications in various fields, including materials science and pharmaceuticals. Its chemical structure and properties make it a subject of interest for researchers studying liquid crystals, organic synthesis, and molecular interactions.

2. Synthesis Analysis The synthesis of related benzoic acid derivatives involves multiple steps, including methylation, acylation, and reduction processes. For instance, the synthesis of liquid crystal intermediates from 4-phenylphenol through these methods has been explored (Dou Qing, 2000).

3. Molecular Structure Analysis The molecular structure of benzoic acid derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and electron diffraction. These studies provide insights into the conformation and geometrical arrangement of atoms in the compound (K. Aarset, E. Page, D. A. Rice, 2006).

4. Chemical Reactions and Properties Benzoic acid derivatives exhibit various chemical reactions, including meta-C–H functionalization, which is significant for organic synthesis (Shangda Li et al., 2016). They also participate in benzannulation reactions, showcasing their versatility in chemical transformations (P. Joshi, J. Nanubolu, R. Menon, 2016).

5. Physical Properties Analysis The physical properties of benzoic acid derivatives, such as crystalline structure and melting points, are crucial for their application in materials science. These properties are often studied using spectroscopic and thermogravimetric analyses (W. Weissflog et al., 1996).

6. Chemical Properties Analysis The chemical properties, including reactivity and stability, are studied through various spectroscopic methods. For instance, the study of molecular vibrations using Raman spectroscopy provides insights into the intramolecular interactions and charge transfer within the molecule (M. Kurt et al., 2011).

Scientific Research Applications

  • Microbial Degradation : A Micrococcus species was found capable of utilizing biphenyl (a related compound to o-(4-Biphenylylcarbonyl)benzoic acid) as the sole carbon source. This research highlights the potential of microbial degradation of biphenyl and related compounds, which could have implications for environmental remediation strategies (Bevinakatti & Ninnekar, 1992).

  • Benzoic Acid as a Preservative : Benzoic acid, a component of o-(4-Biphenylylcarbonyl)benzoic acid, is widely used as an antibacterial and antifungal preservative in various products. This research provides comprehensive information on the presence, use, human exposure, metabolism, and toxicology of benzoic acid and its derivatives (del Olmo, Calzada, & Nuñez, 2017).

  • Enzymatic Synthesis : A study demonstrated the enzymatic synthesis of 4-OH benzoic acid from phenol and CO2 using a Carboxylase enzyme, marking the first biotechnological application of such an enzyme (Aresta et al., 1998).

  • Biphenyl Degradation by Mycobacterium : Mycobacterium sp. PYR-1 was investigated for its ability to degrade biphenyl, resulting in benzoic acid as a major metabolite. This study adds to our understanding of microbial pathways for degrading biphenyl-related compounds (Moody et al., 2002).

  • Surface Chemistry of Benzoic Acid : Research on 4-carboxyphenyl groups attached to graphite and glassy carbon surfaces showed significant deviations in observed pKa values, providing insights into the surface chemistry of benzoic acid and its derivatives (Abiman et al., 2007).

  • Liquid Crystal Synthesis : The synthesis of liquid crystal intermediates from phenol, involving steps like methylation, acylation, and alkylation, highlights the application of biphenyl derivatives in liquid crystal technology. This research is directly relevant to the production of materials for electronic displays (Qing, 2000).

Safety And Hazards

The compound is classified under GHS07. The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment .

properties

IUPAC Name

2-(4-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c21-19(17-8-4-5-9-18(17)20(22)23)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYNVBRXIUUSIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195479
Record name Benzoic acid, o-(4-biphenylylcarbonyl)-
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Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

o-(4-Biphenylylcarbonyl)benzoic acid

CAS RN

42797-18-2
Record name 2-([1,1′-Biphenyl]-4-ylcarbonyl)benzoic acid
Source CAS Common Chemistry
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Record name Benzoic acid, 2-((1,1'-biphenyl)-4-ylcarbonyl)-
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Record name 42797-18-2
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Record name Benzoic acid, 2-([1,1'-biphenyl]-4-ylcarbonyl)-
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Record name Benzoic acid, o-(4-biphenylylcarbonyl)-
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Record name 2-(4-Phenylbenzoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Torres-Benítez, JE Ortega-Valencia… - Frontiers in …, 2023 - ncbi.nlm.nih.gov
The objective of this research was to characterize the chemical composition of ethanolic extracts of the lichen species Placopsis contortuplicata, Ochrolechia frigida, and Umbilicaria …
Number of citations: 3 www.ncbi.nlm.nih.gov

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